2,4,5-Trichlorobenzenesulfonamide

Description

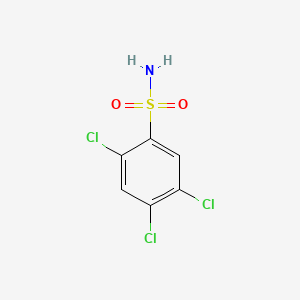

Structure

3D Structure

Properties

IUPAC Name |

2,4,5-trichlorobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3NO2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVOBBMKHUZFSHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80361323 | |

| Record name | 2,4,5-trichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29092-27-1 | |

| Record name | 2,4,5-trichlorobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80361323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2,4,5 Trichlorobenzenesulfonamide and Its Analogues

Established Synthetic Routes to Benzenesulfonamides

Traditional methods for synthesizing benzenesulfonamides have been refined over decades, providing reliable and well-understood pathways to these important compounds. The synthesis of 2,4,5-trichlorobenzenesulfonamide typically relies on a two-stage process: formation of the polychlorinated aromatic ring followed by the introduction of the sulfonamide functional group.

Classical Sulfonamide Formation from Sulfonyl Chlorides

The most common and direct method for creating a sulfonamide is the reaction between a sulfonyl chloride and an amine (such as ammonia) or its corresponding salt. This nucleophilic substitution reaction is a staple in organic synthesis. The key intermediate for the title compound is 2,4,5-trichlorobenzenesulfonyl chloride . chemicalbook.com

The general reaction proceeds by the amine's nitrogen atom attacking the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction. Common bases include pyridine (B92270) or triethylamine (B128534) (TEA). google.com In many preparations, the amine itself, if used in excess, can serve as the base.

For the synthesis of the primary sulfonamide, This compound , the corresponding sulfonyl chloride is treated with ammonium (B1175870) hydroxide (B78521) or ammonia (B1221849) gas. google.com The reaction conditions can be optimized for solvent and temperature to achieve high yields.

| Reagent Class | Examples | Function | Reference |

|---|---|---|---|

| Sulfonylating Agent | Benzenesulfonyl chloride, 2,4,5-Trichlorobenzenesulfonyl chloride | Provides the sulfonyl group (SO₂) | chemicalbook.com |

| Amine Source | Ammonia, Ammonium Hydroxide, Primary/Secondary Amines | Provides the nitrogen atom for the sulfonamide | google.com |

| Base | Pyridine, Triethylamine (TEA), Sodium Carbonate | Neutralizes HCl byproduct | google.com |

| Solvent | Dichloromethane, Toluene, Diethyl ether, Tetrahydrofuran (THF) | Provides reaction medium | google.comgoogle.com |

Regioselective Halogenation Strategies for Polychlorinated Arenes

Achieving the specific 2,4,5-trichloro substitution pattern is a critical challenge. Direct chlorination of benzene (B151609) or benzenesulfonic acid often leads to a mixture of isomers. Therefore, the synthesis typically begins with a precursor that already contains the desired substitution pattern or one that directs chlorination to the correct positions.

The most viable starting material for synthesizing 2,4,5-trichlorobenzenesulfonyl chloride is 1,2,4-trichlorobenzene (B33124) . chemicalbook.comwikipedia.org This compound is commercially available and can be produced by the chlorination of 1,4-dichlorobenzene (B42874) or the dehydrochlorination of hexachlorocyclohexane. wikipedia.org

The key step is the sulfonation of 1,2,4-trichlorobenzene. This is an electrophilic aromatic substitution reaction where the electrophile is sulfur trioxide (SO₃), typically generated from fuming sulfuric acid or chlorosulfonic acid (ClSO₃H). chemicalbook.comyoutube.com The reaction with chlorosulfonic acid directly yields the desired 2,4,5-trichlorobenzenesulfonyl chloride . chemicalbook.comchemicalbook.com The directing effects of the existing chlorine atoms guide the incoming sulfonyl group primarily to the 5-position, resulting in the desired isomer.

Alternatively, regioselective chlorination can be achieved using specific catalysts and chlorinating agents. For instance, using sulfuryl chloride (SO₂Cl₂) with certain catalysts can provide better control over the position of chlorination on an aromatic ring compared to using chlorine gas alone. researchgate.net However, for producing this compound, the sulfonation of 1,2,4-trichlorobenzene remains the most established and direct route. chemicalbook.comchemicalbook.com

Advanced Synthetic Approaches and Innovations

While classical methods are robust, modern synthetic chemistry seeks to improve efficiency, stereochemical control, and sustainability. These advanced approaches are applicable to the synthesis of complex benzenesulfonamide (B165840) analogs.

Stereoselective Synthesis of Chiral Analogues of Trichlorobenzenesulfonamides

The development of chiral sulfonamides is of significant interest, particularly in drug discovery, where enantiomeric purity is often crucial. Chiral sulfinyl compounds, which are structurally related to sulfonamides, are recognized as valuable chiral auxiliaries in asymmetric synthesis. nih.gov

Advanced strategies to prepare chiral analogues of trichlorobenzenesulfonamides could involve several approaches:

Use of Chiral Auxiliaries: A chiral amine can be reacted with 2,4,5-trichlorobenzenesulfonyl chloride to form a diastereomeric mixture of sulfonamides, which can then be separated chromatographically.

Asymmetric Catalysis: Metal-catalyzed reactions, using chiral ligands with metals like rhodium or ruthenium, can facilitate the enantioselective formation of C-N or C-S bonds, leading to chiral products. nih.gov For example, asymmetric transfer hydrogenation of related ketone precursors can yield chiral intermediates for synthesis.

Kinetic Resolution: Enzymes or chiral catalysts can be used to selectively react with one enantiomer of a racemic sulfonamide precursor, allowing the other enantiomer to be isolated in high purity.

While these methods are well-established in general asymmetric synthesis, their specific application to produce chiral analogues of this compound is a specialized area of research driven by the need for novel, stereochemically pure bioactive molecules. nih.gov

Sustainable and Green Chemistry Methodologies in Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign processes. Several green methodologies have been developed for the synthesis of sulfonamides that reduce waste, avoid hazardous solvents, and improve energy efficiency.

Key green approaches include:

Synthesis in Water: Performing the reaction of sulfonyl chlorides with amines in an aqueous medium, often using a simple inorganic base like sodium carbonate, eliminates the need for volatile organic solvents. This method can produce excellent yields and simplifies product isolation, which often only requires filtration after acidification.

Mechanochemistry: Solvent-free synthesis using ball milling (mechanochemistry) represents a significant green innovation. A one-pot, two-step process can convert disulfides into sulfonyl chlorides and subsequently into sulfonamides without any bulk solvent, minimizing waste and environmental impact.

Reusable Catalysts: The development of catalysts that can be easily recovered and reused is a core principle of green chemistry. For example, magnetite-immobilized nano-ruthenium catalysts have been used for the direct coupling of sulfonamides and alcohols, offering high selectivity and allowing the catalyst to be separated using a magnet for reuse.

| Parameter | Traditional Method | Green/Advanced Method | Reference |

|---|---|---|---|

| Solvent | Organic solvents (DCM, THF, Toluene) | Water or solvent-free (mechanochemistry) | google.com |

| Catalyst | Often stoichiometric base (e.g., pyridine) | Recyclable catalysts (e.g., nano-Ru/Fe₃O₄) | |

| Waste Generation | Generates organic and acidic waste streams | Minimized waste, often only water | |

| Energy Use | May require heating/cooling | Can often be performed at room temperature | google.com |

| Atom Economy | Moderate | Improved, especially in catalytic and solvent-free systems |

Reaction Mechanisms Involving 2,4,5 Trichlorobenzenesulfonamide

Nucleophilic Substitution Reactions

The heavily chlorinated benzene (B151609) ring in 2,4,5-trichlorobenzenesulfonamide is highly susceptible to nucleophilic attack, a characteristic feature of electron-poor aromatic systems. wikipedia.orgbyjus.commasterorganicchemistry.com This reactivity manifests in two principal ways: substitution at the chlorinated ring and substitution at the nitrogen atom of the sulfonamide group.

The presence of three chlorine atoms and a powerful electron-withdrawing sulfonyl group (-SO2NH2) significantly activates the benzene ring for Aromatic Nucleophilic Substitution (SNAr). wikipedia.orgmasterorganicchemistry.comlibretexts.org In this two-step addition-elimination mechanism, a nucleophile attacks the electron-deficient ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org The subsequent departure of a chloride ion restores the aromaticity.

The regioselectivity of the SNAr reaction on the 2,4,5-trichlorophenyl group is directed by the combined electronic effects of the substituents. The sulfonyl group, being a potent activator for nucleophilic attack, along with the chlorine atoms, delocalizes the negative charge of the Meisenheimer complex. libretexts.org The positions ortho and para to the strongly electron-withdrawing sulfonamide group are the most activated sites for nucleophilic attack. Consequently, substitution is most likely to occur at the C-2 and C-4 positions. The C-5 chlorine is less likely to be displaced as it is meta to the sulfonamide group and receives less resonance stabilization in the intermediate.

The rate of these substitution reactions is influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as alkoxides, thiolates, and amines, are typically employed. The reaction is generally accelerated by the presence of multiple electron-withdrawing groups. libretexts.org

Table 1: Predicted Regioselectivity in SNAr Reactions of this compound

| Position of Chlorine | Activating/Deactivating Substituents | Predicted Reactivity towards Nucleophiles |

| C-2 | Ortho to -SO2NH2, flanked by Cl | Highly activated |

| C-4 | Para to -SO2NH2, flanked by Cl | Highly activated |

| C-5 | Meta to -SO2NH2 | Less activated |

The sulfonamide group (-SO2NH2) itself is a site for nucleophilic substitution, typically involving the deprotonation of the nitrogen followed by reaction with an electrophile. The hydrogen atoms on the sulfonamide nitrogen are acidic due to the strong electron-withdrawing effect of the adjacent sulfonyl group and can be removed by a base to form a sulfonamidate anion. This anion is a potent nucleophile.

N-alkylation and N-arylation of sulfonamides are common transformations. nih.govmit.edu The N-substitution of this compound would proceed via the formation of the corresponding anion, which can then react with various electrophiles such as alkyl halides or aryl halides (in the presence of a suitable catalyst, e.g., for Buchwald-Hartwig or Ullmann type couplings). mit.edu The reactivity in these N-substitution reactions is primarily governed by the basicity of the reaction medium, the nature of the electrophile, and steric hindrance around the nitrogen atom.

Electrophilic Aromatic Substitution on Trichlorobenzenesulfonamide Scaffolds

Electrophilic Aromatic Substitution (EAS) on the this compound ring is generally disfavored. The benzene ring is severely deactivated by the cumulative electron-withdrawing inductive and resonance effects of the three chlorine atoms and the sulfonamide group. Both halogens and sulfonyl groups are deactivating towards electrophilic attack.

Should an electrophilic substitution reaction be forced to occur under harsh conditions, the directing effects of the existing substituents would determine the position of the incoming electrophile. The sulfonamide group is a meta-director, while the chlorine atoms are ortho, para-directors. However, due to the strong deactivating nature of all substituents, predicting the major product is complex and would likely result in a mixture of isomers with low yields. For instance, nitration of 1,2,4-trichlorobenzene (B33124) itself requires aggressive conditions to yield dinitro products. google.com The additional deactivating effect of the sulfonamide group would make such a reaction on this compound even more challenging.

Role of the Sulfonamide Moiety as a Functional Group in Transformations

The sulfonamide functional group is a versatile moiety that can participate in a variety of chemical transformations beyond N-substitution. nih.govnih.gov While the primary sulfonamide (-SO2NH2) is relatively stable, it can undergo reactions such as:

Hydrolysis: Under strong acidic or basic conditions, the sulfonamide bond can be cleaved, although this is generally a difficult process.

Conversion to other functional groups: The sulfonamide can be a precursor for the synthesis of other sulfur-containing compounds.

Directing group: The sulfonamide group can act as a directing group in certain reactions, for example, in ortho-metalation reactions, although the electronic deactivation of the ring in this compound might hinder this.

Mechanistic Investigations of Derivative Formation

While specific mechanistic studies on this compound are not widely reported, research on related compounds provides insight into the formation of its derivatives. For instance, the synthesis of N-(2,4,5-trichlorophenyl)sulfonamide derivatives has been documented, indicating that the 2,4,5-trichloroaniline (B140166) core can be used as a building block. researchgate.net These syntheses typically involve the reaction of 2,4,5-trichloroaniline with a sulfonyl chloride.

The formation of derivatives through modification of the sulfonamide nitrogen, as discussed in section 3.1.2, would follow well-established mechanisms for sulfonamide alkylation or arylation. nih.govmit.edu The synthesis of novel derivatives often focuses on introducing various substituents on the nitrogen atom to explore their biological activities, as seen in the development of fungicidal compounds. researchgate.net

Structural Elucidation and Conformational Analysis of 2,4,5 Trichlorobenzenesulfonamide Derivatives

Advanced Spectroscopic Characterization Techniques

The precise structure of 2,4,5-trichlorobenzenesulfonamide derivatives is determined through a combination of spectroscopic methods. Each technique provides unique insights into the molecular framework, from the identification of functional groups to the precise spatial arrangement of atoms.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. The analysis of this compound and its precursors, such as 2,4,5-trichlorobenzene sulfonyl chloride, reveals characteristic vibrational modes. nih.gov

In FT-IR and Raman spectra, the sulfonamide group (—SO₂NH₂) exhibits distinct stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly intense and are typically observed in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching vibration of the primary sulfonamide appears as a band in the region of 3400-3300 cm⁻¹. The S-N stretching vibration is generally found in the 950-860 cm⁻¹ range. researchgate.net

The 2,4,5-trichlorosubstituted benzene (B151609) ring also displays a series of characteristic bands. The C-H stretching vibrations of the aromatic ring typically appear above 3000 cm⁻¹. The C-C stretching vibrations within the ring are observed in the 1600–1400 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, generally below 800 cm⁻¹.

A comparative analysis of the vibrational spectra of related compounds allows for a detailed assignment of the observed bands for this compound. The table below summarizes the expected key vibrational frequencies based on studies of similar sulfonamides and 2,4,5-trichlorobenzene sulfonyl chloride. nih.govresearchgate.netnih.gov

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| N-H Stretch | 3400 - 3300 | Asymmetric and symmetric stretching of the amine group. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the benzene ring. |

| S=O Asymmetric Stretch | 1370 - 1330 | Asymmetric stretching of the sulfonyl group. |

| S=O Symmetric Stretch | 1180 - 1160 | Symmetric stretching of the sulfonyl group. |

| C-C Stretch (Aromatic) | 1600 - 1400 | In-plane stretching of the benzene ring carbons. |

| S-N Stretch | 950 - 860 | Stretching of the sulfur-nitrogen bond. |

| C-Cl Stretch | 800 - 600 | Stretching of the carbon-chlorine bonds. |

This table is generated based on data from analogous compounds and general spectroscopic principles.

High-resolution mass spectrometry (HREI-MS) is instrumental in determining the exact elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, HREI-MS would confirm its molecular formula, C₆H₄Cl₃NO₂S.

The fragmentation pattern observed in the mass spectrum provides further structural information. Aromatic sulfonamides are known to undergo characteristic fragmentation pathways. nih.govnih.gov A common fragmentation involves the cleavage of the S-N bond or the C-S bond. A notable fragmentation pathway for many arylsulfonamides is the elimination of sulfur dioxide (SO₂), a neutral loss of 64 Da, through a rearrangement process. nih.govcapes.gov.br This rearrangement is often promoted by electron-withdrawing groups, such as the chlorine atoms present on the aromatic ring. nih.gov The resulting fragment ion, [M+H-SO₂]⁺, can provide further insights into the connectivity of the molecule. Other expected fragments would arise from the loss of chlorine atoms and cleavage of the aromatic ring.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

For this compound, the ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two non-equivalent protons on the benzene ring. Due to the substitution pattern, these protons will appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the chlorine and sulfonamide groups. The protons of the NH₂ group will appear as a singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum will display six distinct signals for the six carbons of the benzene ring, as they are all chemically non-equivalent. The chemical shifts of these carbons are significantly affected by the attached chlorine and sulfur atoms. The carbon atom directly bonded to the sulfur of the sulfonamide group (C-S) will be deshielded, as will the carbons bonded to the chlorine atoms (C-Cl). pdx.educhemicalbook.comchemicalbook.com

Based on data from related 2,4,5-trichlorophenyl derivatives and general principles of NMR spectroscopy, the expected chemical shifts are tabulated below. chemicalbook.comchemicalbook.comnih.gov

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Aromatic CH (position 3) | 7.5 - 8.0 | 125 - 135 |

| Aromatic CH (position 6) | 7.8 - 8.3 | 130 - 140 |

| C-S (position 1) | - | 135 - 145 |

| C-Cl (position 2) | - | 130 - 140 |

| C-Cl (position 4) | - | 130 - 140 |

| C-Cl (position 5) | - | 128 - 138 |

| NH₂ | Variable (e.g., 5.0 - 7.0) | - |

This table provides estimated chemical shift ranges based on analogous structures and established NMR principles.

X-ray Crystallography and Solid-State Structural Analysis

In the crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate, the molecule adopts a specific conformation where the two aryl rings are oriented gauche to one another. The geometry around the sulfur atom is approximately tetrahedral. It is expected that this compound would exhibit similar features, with a tetrahedral sulfur center. The solid-state structure would be heavily influenced by hydrogen bonding involving the sulfonamide N-H protons and the sulfonyl oxygen atoms, leading to the formation of supramolecular assemblies such as dimers or chains. These hydrogen bonds are a dominant feature in the crystal packing of sulfonamides.

The table below presents the crystallographic data for the related compound, phenyl 2,4,5-trichlorobenzenesulfonate, which serves as a model for the trichlorophenylsulfonyl moiety.

| Parameter | Value for Phenyl 2,4,5-trichlorobenzenesulfonate |

| Chemical Formula | C₁₂H₇Cl₃O₃S |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 10.1234 (4) |

| b (Å) | 11.4569 (5) |

| c (Å) | 11.9871 (5) |

| β (°) | 99.453 (2) |

| Volume (ų) | 1369.24 (10) |

| Z | 4 |

Data from the crystal structure of phenyl 2,4,5-trichlorobenzenesulfonate.

Conformational Isomerism and Molecular Flexibility Studies

The molecular flexibility of this compound is primarily associated with rotation around the C-S and S-N single bonds. These rotations give rise to different conformational isomers.

Computational studies and gas-phase electron diffraction of benzenesulfonamide (B165840) have shown the existence of multiple stable conformers. nih.govacs.org The orientation of the NH₂ group relative to the SO₂ group (e.g., eclipsing or staggering the S=O bonds) and the orientation of the entire sulfonamide group with respect to the benzene ring are key conformational parameters. The presence of bulky and electron-withdrawing chlorine atoms on the benzene ring in the 2,4,5-positions will create steric hindrance and influence the rotational barrier around the C-S bond. This will likely favor a conformation where the S-N bond is perpendicular or near-perpendicular to the plane of the aromatic ring to minimize steric repulsion. nih.gov

The conformation of the sulfonamide group is crucial for its interaction with biological targets, as it dictates the spatial arrangement of the hydrogen bond donors (N-H) and acceptors (S=O). The interplay of steric effects from the ortho-chlorine atom and electronic effects will define the preferred low-energy conformations of this compound in both the solid state and in solution. nih.gov

Advanced Research on 2,4,5 Trichlorobenzenesulfonamide Derivatives

Design and Synthesis of Novel Analogues with Targeted Structural Modifications

The design of novel analogues based on the 2,4,5-trichlorobenzenesulfonamide scaffold is a strategic process aimed at optimizing specific properties, such as biological activity or material characteristics. Research efforts focus on the systematic modification of the core structure to explore and understand the chemical space around this compound. The 2,4,5-trichlorophenyl moiety itself has been identified as a valuable active group in certain contexts, such as in the development of fungicides, making it a foundational component for further structural design. researchgate.net

The synthesis of new derivatives often begins with a lead compound, which may be this compound itself or a structurally related active molecule. Synthetic strategies are then devised to introduce a variety of substituents at different positions on the molecule. Common approaches include:

Modification of the Sulfonamide Linker: The sulfonamide group (-SO₂NH-) is a critical and versatile linker. Analogues can be created by replacing the amine hydrogen with various alkyl, aryl, or heterocyclic groups. For instance, in the development of N-(2,4,5-trichlorophenyl)cycloalkylsulfonamides, the sulfonamide nitrogen was linked to oxo- and hydroxy-substituted cycloalkane rings of varying sizes to assess the impact on fungicidal activity. researchgate.net

Alteration of the Aromatic Substitution Pattern: The chlorine atoms on the benzenesulfonamide (B165840) ring are key determinants of the molecule's electronic and steric properties. Novel analogues are synthesized by varying the number, position, and type of halogen atoms (e.g., substituting chlorine with fluorine or bromine) or by introducing other functional groups. nih.gov

Introduction of Diverse Functional Groups: To probe for new interactions with biological targets, chemists introduce a wide array of functional groups. For example, studies on related sulfonamides have involved introducing pinacolone (B1678379) fragments or furan (B31954) moieties to generate libraries of novel compounds for screening. researchgate.net

The synthesis of these targeted analogues often involves multi-step reaction sequences. A general approach might start with the reaction of a substituted aniline (B41778) with a benzenesulfonyl chloride in the presence of a base. For more complex structures, advanced synthetic methods are employed, and the resulting compounds' structures must be rigorously confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis. researchgate.net For example, the synthesis of some trisubstituted oxazoles, which can be key intermediates, has been achieved through a sequence of nitrosation, condensation, and reduction reactions starting from α-methylene ketones. researchgate.net

Structure-Activity/Property Relationship (SAR/SPR) Studies

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to understanding how a molecule's chemical structure correlates with its biological activity or physical properties. For derivatives of this compound, these studies provide crucial insights for rational drug design and materials science.

The pattern of halogenation on the aromatic rings of benzenesulfonamide derivatives has a profound impact on their intermolecular interactions and, consequently, their biological function. ucl.ac.uk Halogens can participate in various noncovalent interactions, including van der Waals forces, dipole-dipole interactions, and highly directional halogen bonds. mdpi.com

Research into perhalogenated benzenes reveals that the strength of intermolecular interactions generally increases significantly down the halogen group, from fluorine to iodine. ucl.ac.uk This trend is attributed to the increasing size and polarizability of the halogen atoms. The specific interactions can be categorized as:

π-π Stacking: Interactions between the electron clouds of aromatic rings.

X-π Interactions: Interactions between a halogen atom and a π-system.

X-X Interactions: Interactions between two halogen atoms, which can be further classified based on geometry. ucl.ac.uk

In studies of specific biologically active sulfonamide analogues, the identity and position of halogens are critical. For instance, in a series of analogues of a PPARγ agonist containing a dichlorobenzenesulfonamide moiety, substitutions at position 4 of the benzene (B151609) ring (Ring A) were associated with higher activity. nih.gov The presence of a bromine atom at this position was found to be particularly favorable, allowing it to form a halogen bond with the backbone nitrogen of the amino acid Phenylalanine-282 within the protein's ligand-binding pocket. nih.gov This specific, directional interaction contributes to a tighter binding affinity. nih.gov The substitution of chlorine with other electron-withdrawing groups like fluorine and bromine also resulted in potent compounds, highlighting the importance of the electronic effects of halogenation. nih.gov

Table 1: Influence of Halogen Substitution on Biological Activity of Benzenesulfonamide Analogues

| Position of Substitution | Halogen Substituent | Observed Effect on Activity | Postulated Interaction | Reference |

| Ring A, Position 4 | Bromine (Br) | Higher transcriptional potency and affinity | Halogen bond with Phe282 backbone nitrogen; van der Waals interactions | nih.gov |

| Ring A, Position 2 | Chlorine (Cl) | Aided in tighter packing and activity | Steric and electronic effects favoring binding pocket conformation | nih.gov |

| Ring A | Fluorine (F), Bromine (Br), Chlorine (Cl) | Generally stronger activity compared to non-halogenated analogues | Electron-withdrawing nature enhances key interactions | nih.gov |

Substituent Effects on Chemical Reactivity and Biological Recognition (Mechanistic Focus)

Beyond halogenation, other substituents significantly modulate the chemical reactivity and biological recognition of benzenesulfonamide derivatives. The electronic nature of these groups—whether they are electron-donating or electron-withdrawing—can alter the electron distribution across the entire molecule. nih.gov

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), and halogens (F, Cl, Br) pull electron density away from the aromatic ring.

Reactivity: EWGs can increase the acidity of nearby protons (e.g., the sulfonamide N-H), potentially influencing ionization state and hydrogen bonding capabilities. nih.gov

Biological Recognition: In the context of PPARγ agonists, electron-withdrawing substitutions on the benzenesulfonamide ring (Ring A) were shown to produce stronger activity. nih.gov This suggests that reducing electron density on this part of the molecule enhances its ability to favorably interact with the protein target.

Electron-Donating Groups (EDGs): Groups like methyl (-CH₃) or methoxy (B1213986) (-OCH₃) push electron density into the aromatic ring.

Reactivity: EDGs can increase the electron density on the sulfonamide group, potentially affecting its interaction with electrophilic partners. rsc.org

Biological Recognition: An analogue substituted only with electron-donating methyl groups showed diminished activity compared to those with electron-withdrawing halogens, indicating that increased electron density in that region was detrimental to binding. nih.gov

The steric properties (size and shape) of substituents also play a crucial role. Bulky groups can either enhance binding by filling a hydrophobic pocket in a protein or decrease activity by causing steric clashes that prevent the molecule from adopting the optimal binding conformation. mdpi.com For example, SAR studies on other bioactive compounds have shown that bulkier groups in certain regions lead to higher activity, while in other areas they are detrimental. mdpi.com These effects are often rationalized through the specific intermolecular forces they mediate, such as hydrogen bonds and π-π stacking interactions with amino acid residues in a biological target. nih.gov

Table 2: General Substituent Effects on Benzenesulfonamide Derivative Activity

| Substituent Type | Example Group | General Effect on Electron Density | Impact on Biological Recognition | Reference |

| Electron-Withdrawing | -Cl, -Br, -F | Decreases density on the aromatic ring | Often enhances activity by favoring interactions like halogen bonding | nih.gov |

| Electron-Donating | -CH₃ | Increases density on the aromatic ring | Can diminish activity if increased density is unfavorable for binding | nih.gov |

| Bulky Groups | -methylpiperazine | Fills hydrophobic pockets or causes steric hindrance | Activity is highly context-dependent; can increase or decrease potency | mdpi.com |

Mechanistic Studies of Interactions with Biological Systems (Non-Clinical Focus)

Understanding the precise molecular mechanisms by which this compound derivatives interact with biological systems is crucial for their development. These non-clinical studies focus on identifying target molecules, such as enzymes or receptors, and characterizing the binding interactions at an atomic level.

Enzymes are common targets for sulfonamide-based compounds. The mechanism of inhibition describes how the compound interferes with the enzyme's catalytic activity. The primary reversible inhibition models are:

Competitive Inhibition: The inhibitor competes with the enzyme's natural substrate for binding to the active site. This type of inhibition increases the apparent Michaelis constant (Kₘ) of the enzyme but does not affect the maximum reaction velocity (Vₘₐₓ). nih.govlibretexts.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its efficiency. It decreases the apparent Vₘₐₓ without changing the Kₘ. nih.govlibretexts.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. This mode of inhibition is relatively rare but results in a decrease in both the apparent Vₘₐₓ and the apparent Kₘ. nih.govyoutube.com

In some cases, inhibition can be irreversible, where the inhibitor forms a strong, often covalent, bond with the enzyme, leading to permanent inactivation. libretexts.orgnih.gov This is also known as suicide inhibition if the enzyme itself catalyzes the activation of the inhibitor into a reactive species. nih.gov

Determining the specific mechanism for a this compound derivative involves detailed enzyme kinetic assays. By measuring reaction rates at various substrate and inhibitor concentrations, researchers can generate plots (e.g., Lineweaver-Burk plots) that help distinguish between these different inhibitory models. libretexts.org While carboxylesterases are a potential class of targets, studies on related sulfonamides have detailed inhibition of other enzymes like acetylcholinesterase (AChE), providing a model for how these mechanistic investigations are conducted. nih.gov

Computational methods, particularly molecular docking and simulation, are powerful tools for visualizing and analyzing how a ligand like a this compound derivative binds to its protein target. nih.gov Molecular docking predicts the preferred orientation and conformation of a ligand within a protein's binding site and estimates the strength of the interaction (binding affinity). nih.govnih.gov

The process typically involves:

Obtaining the three-dimensional structures of the ligand and the target protein (often from X-ray crystallography or homology modeling).

Using a docking algorithm, such as the Lamarckian genetic algorithm, to explore many possible binding poses of the ligand within the protein's active or allosteric site. nih.gov

Scoring the poses based on a function that calculates the free energy of binding, identifying the most stable and likely interaction mode.

These simulations provide detailed, atom-level insights into the specific non-covalent interactions that stabilize the ligand-protein complex. Studies on sulfonamide analogues have used docking to reveal key interactions:

Hydrogen Bonds: For example, docking of sulfonamides into the acetylcholinesterase active site showed hydrogen bonds forming between the ligand's hydroxyl groups and the side chain of the amino acid Asp74. nih.gov

Halogen Bonds: As previously mentioned, a bromine atom on a benzenesulfonamide ring was predicted to form a crucial halogen bond with the backbone of Phe282 in the PPARγ ligand-binding domain. nih.gov

π-π and Hydrophobic Interactions: The aromatic rings of the ligands frequently engage in π-π stacking with aromatic amino acid residues like Tyrosine (Tyr) and Tryptophan (Trp), while other nonpolar parts of the ligand interact favorably with hydrophobic pockets in the protein. nih.govnih.gov

These computational predictions are invaluable for interpreting SAR data and guiding the design of new analogues with improved binding affinity and selectivity. nih.gov

Table 3: Examples of Ligand-Protein Interactions Identified via Molecular Docking

| Ligand Scaffold | Protein Target | Key Interacting Residue(s) | Type of Interaction | Reference |

| Dichlorobenzenesulfonamide Analogue | PPARγ | Phe282 | Halogen Bond, van der Waals | nih.gov |

| Carvacrol-derived Sulfonamide | Acetylcholinesterase (AChE) | Asp74 | Hydrogen Bond | nih.gov |

| Carvacrol-derived Sulfonamide | Acetylcholinesterase (AChE) | Tyr341, Trp286 | π-π Stacking | nih.gov |

| Thieno-pyrimidine Derivative | VEGFR3 | Arg940 | π-cation Interaction (Hydrophobic) | mdpi.com |

Applications of 2,4,5 Trichlorobenzenesulfonamide and Its Derivatives in Specialized Chemical Contexts

Role as Chemical Intermediates in Complex Organic Syntheses

These intermediates are appreciated for their ability to facilitate complex chemical transformations with a high degree of specificity. chemimpex.com The synthesis of 2,4,5-Trichloroimidazole, for example, can be achieved through a multi-step process involving a reactive chloroimidazole intermediate. researchgate.net Similarly, the synthesis of 2,4,5-Trichlorophenol can be accomplished from 2,4,5-trichloroaniline (B140166) via a Sandmeyer reaction. chemicalbook.com The reactivity of these compounds also allows for their use in creating trifunctional linkers, such as 2,4,6-Trichloro-1,3,5-Triazine (TCT), which can undergo sequential nucleophilic substitution reactions. nih.gov

Contributions to Materials Science

The unique properties of 2,4,5-Trichlorobenzenesulfonamide and its derivatives make them valuable in the field of materials science, particularly in the development of advanced electrolyte systems and functional polymers.

Development as Components in Electrolyte Systems

Sulfonamide-based electrolytes have shown significant promise for improving the stability and performance of advanced battery technologies, such as lithium-oxygen (Li-O2) and potassium-ion (KIBs) batteries. nih.govrsc.org These compounds can be designed to be highly resistant to the harsh chemical and electrochemical conditions within these batteries. nih.gov For instance, N,N-dimethyl-trifluoromethanesulfonamide has demonstrated exceptional stability against degradation by peroxide and superoxide, as well as electrochemical stability up to 4.5 VLi. nih.gov

In KIBs, fluorosulfonamide-type additives like dimethyl sulfamoyl fluoride (B91410) (DMSF) have been shown to improve the cycling performance of graphite (B72142) electrodes by forming a more stable solid electrolyte interphase (SEI). rsc.org The addition of these additives leads to enhanced coulombic efficiency and capacity retention over hundreds of cycles. rsc.org Similarly, in lithium-metal batteries, sulfonamide-based solvents are used to formulate electrolytes that can operate at high voltages and with high-capacity cathodes. nih.gov The use of sulfur-containing additives, in general, is a well-regarded strategy for building stable electrode-electrolyte interphases. researchgate.net

Below is an interactive table summarizing the performance improvements in a KIB full cell with the addition of DMSF and KFSA additives.

| Electrolyte Composition | Capacity Retention after 500 Cycles |

| Additive-Free | 37% |

| With DMSF | 68% |

| With DMSF and KFSA | 85% |

Precursors for Polymer Synthesis and Functional Materials

This compound and its derivatives serve as important precursors in the creation of specialized polymers and functional materials. The incorporation of a 2,4,5-trichlorobenzenesulfonyl chloride, for example, can enhance the properties of polymers, making them more durable and resistant to environmental factors. chemimpex.com

The synthesis of novel polymer microspheres with chloride groups has been demonstrated, and these materials have shown potential for applications such as dye removal. mdpi.com The thermal resistance of these polymers can be improved by the addition of vinylbenzene chloride to the microsphere structure. mdpi.com Furthermore, polymers containing diethylsiloxane segments and active functional groups have been prepared through ring-opening polymerization, showcasing the versatility of these chemical building blocks. nih.gov The development of thermo-responsive polymers with appending alkylamino groups is another area of active research, with applications in smart materials. researchgate.net

Agrochemical Research and Development

The chemical structure of this compound and its derivatives has led to their exploration in the agrochemical sector, particularly in the development of new herbicides.

Exploration as Herbicidal Agents based on Structure-Function Correlations

The herbicidal activity of many commercial compounds, such as sulfonylureas and triazolopyrimidine sulfonamides, is based on the inhibition of the acetolactate synthase (ALS) enzyme in plants. nih.govnih.gov While not a commercial herbicide itself, the structure of this compound provides a scaffold for designing new potential herbicidal agents.

Structure-activity relationship (SAR) studies are crucial in this field to understand how modifications to the chemical structure affect biological activity. nih.govtaylorfrancis.com By analyzing numerous novel sulfonylurea structures, researchers have been able to revise previous guidelines for designing highly bioactive herbicides. nih.gov For instance, it was found that some sulfonylurea structures with a monosubstituted pyrimidine (B1678525) moiety retain excellent herbicidal characteristics. nih.gov This has led to the development of new herbicides like monosulfuron (B609224) and monosulfuron-ester. nih.gov Quantitative structure-activity relationship (QSAR) modeling is also employed to predict the herbicidal activity of new derivatives, guiding the synthesis of compounds with improved properties. rsc.org

The table below shows examples of different classes of ALS-inhibiting herbicides.

| Herbicide Class | Mode of Action |

| Sulfonylureas | Inhibition of Acetolactate Synthase (ALS) nih.gov |

| Triazolopyrimidine Sulfonamides | Inhibition of Acetolactate Synthase (ALS) nih.gov |

| Imidazolinones | Inhibition of Acetolactate Synthase (ALS) nih.gov |

| Pyrimidinyl Thiobenzoates | Inhibition of Acetolactate Synthase (ALS) nih.gov |

Corrosion Inhibition Studies

Sulfonamide derivatives have been identified as a significant class of corrosion inhibitors due to the presence of multiple adsorption centers in their molecular structure. acs.org These compounds are effective in protecting metals like iron and its alloys, particularly in acidic environments. google.comnih.gov

The mechanism of inhibition involves the adsorption of the sulfonamide molecules onto the metal surface. This is facilitated by the presence of heteroatoms (such as N, O, and S) and aromatic rings, which can donate electrons to the unoccupied d-orbitals of the metal, forming a protective coordinate or covalent bond. nih.gov This adsorbed layer acts as a barrier, blocking both anodic and cathodic reaction sites and thus reducing the corrosion rate. acs.org

Studies on various sulfonamide and triazole derivatives have demonstrated their high inhibition efficiency. For example, ethoxylated sulfanilamides have been shown to significantly reduce the corrosion current density of carbon steel in hydrochloric acid. acs.org Similarly, triazole derivatives have shown excellent corrosion protection for mild steel in acidic solutions, with inhibition efficiencies reaching as high as 97%. mdpi.comresearchgate.net The effectiveness of these inhibitors is often analyzed using electrochemical techniques and theoretical calculations like Density Functional Theory (DFT). nih.govacs.org

The following table presents data on the corrosion inhibition efficiency of different sulfonamide derivatives on carbon steel in a 1 M HCl solution.

| Inhibitor | Concentration | Corrosion Current Density (mA·cm²) |

| Blank | 0 | 0.544 |

| S1 | Varies | 0.054 |

| S2 | Varies | 0.013 |

| S3 | Varies | 0.028 |

Article on this compound and Its Derivatives in Specialized Chemical Contexts Not Generated

Following a comprehensive and exhaustive search of scientific literature and chemical databases, it has been determined that there is no publicly available research or data regarding the application of This compound or its derivatives in the specialized chemical contexts of corrosion inhibition as outlined in the requested article structure.

Specifically, no information could be retrieved concerning:

Mechanistic Understanding of Adsorption on Metal Surfaces:No research papers or scholarly articles were found that investigate the adsorption mechanisms of this specific compound or its derivatives onto metal surfaces.

While the broader class of sulfonamides has been investigated for corrosion inhibition properties, the strict requirement to focus solely on this compound and its direct derivatives cannot be fulfilled due to the absence of relevant scientific findings. The synthesis of this compound and its derivatives has been reported in other contexts, such as for fungicidal activity, but not for the applications specified in the request.

Therefore, the generation of a scientifically accurate and informative article adhering to the provided outline on the "" is not possible at this time.

Table of Compounds Mentioned

Environmental Transformation and Degradation Mechanisms of 2,4,5 Trichlorobenzenesulfonamide

Photolytic and Hydrolytic Degradation Pathways

There is no available research detailing the degradation of 2,4,5-Trichlorobenzenesulfonamide when exposed to sunlight (photolysis) or its breakdown in the presence of water (hydrolysis). Information on potential degradation products, reaction kinetics, and influencing environmental factors is absent from the current body of scientific literature.

Biotransformation Mechanisms by Environmental Microorganisms

No studies were identified that investigate the biotransformation of this compound by environmental microorganisms. As a result, there is no information on microbial species capable of degrading this compound, the metabolic pathways involved, or the resulting transformation products.

Adsorption and Sorption Phenomena in Aquatic and Terrestrial Matrices

Data on the adsorption and sorption behavior of this compound in soil, sediment, and other environmental matrices are not available. Therefore, key parameters such as the organic carbon-water partition coefficient (Koc) and distribution coefficient (Kd), which are crucial for assessing its mobility and environmental distribution, have not been determined.

Computational Prediction of Environmental Fate and Persistence

There are no published studies that utilize computational models to predict the environmental fate and persistence of this compound. Such models are valuable for estimating a compound's half-life in different environmental compartments (air, water, soil) and its potential for long-range transport, but this information does not exist for this specific chemical.

Future Directions and Emerging Research Avenues for 2,4,5 Trichlorobenzenesulfonamide

Integration of Advanced Experimental Techniques with In Silico Methodologies

The convergence of computational modeling (in silico methodologies) with advanced experimental techniques represents a significant frontier for research into 2,4,5-Trichlorobenzenesulfonamide. This integrated approach can accelerate the discovery of its properties and potential applications by providing predictive insights that guide and refine laboratory experiments.

In silico studies, such as molecular docking and molecular dynamics simulations, can be employed to predict the interaction of this compound with biological targets or environmental matrices. mdpi.comnih.gov For instance, molecular docking could elucidate potential binding affinities and modes of interaction with specific enzymes or receptors, while molecular dynamics can simulate the stability of these interactions over time. mdpi.comnih.gov Furthermore, computational tools can predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, offering early-stage insights into the compound's potential bioactivity and environmental fate. nih.gov

These computational predictions require validation through advanced experimental techniques. Single-crystal X-ray diffraction analysis can unequivocally establish the molecule's three-dimensional structure and conformation, providing essential data to build and validate more accurate in silico models. mdpi.com Spectroscopic methods, including Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), are crucial for confirming the structure of synthesized analogues and derivatives, ensuring that the compounds studied computationally match those tested experimentally. nih.gov This iterative cycle of prediction and validation allows for a more rational and efficient exploration of the chemical space around this compound.

| Methodology Type | Specific Technique | Application for this compound Research | Key Insights |

| In Silico | Molecular Docking | Predicting binding affinity and interactions with biological targets (e.g., enzymes, receptors). mdpi.com | Identification of potential biological activity or environmental interaction mechanisms. |

| In Silico | Molecular Dynamics Simulation | Evaluating the stability of ligand-protein complexes over time. mdpi.comnih.gov | Confirmation of stable binding predicted by docking studies. |

| In Silico | ADMET Prediction | Forecasting absorption, distribution, metabolism, excretion, and toxicity profiles. nih.gov | Early assessment of bioavailability and potential environmental or biological risks. |

| Experimental | Single-Crystal X-ray Diffraction | Determining the precise 3D molecular structure and intermolecular interactions. mdpi.com | Provides foundational data for creating and validating accurate computational models. |

| Experimental | Spectroscopic Analysis (NMR, IR) | Confirming the chemical structure and purity of synthesized compounds. nih.gov | Ensures that experimental results correspond to the correct molecular structure. |

Exploration of Unconventional Synthetic Pathways and Catalytic Systems

Traditional synthesis of sulfonamides often relies on the reaction of amines with sulfonyl chlorides, which can be moisture-sensitive and have limited functional group tolerance. acs.org Future research will undoubtedly focus on developing more sustainable, efficient, and versatile synthetic routes to this compound and its derivatives by exploring unconventional pathways and novel catalytic systems.

One promising avenue is the use of photocatalysis. rsc.org Recent breakthroughs have demonstrated the synthesis of arylsulfonamides using aryl triflates, which can be derived from abundant phenolic precursors. rsc.org A novel, transition-metal-free approach utilizes Sodium Iodide (NaI) as a dual-functional reagent to activate aryl triflates under mild UV light, facilitating a three-component coupling with a sulfur dioxide (SO₂) surrogate like Potassium Metabisulfite (K₂S₂O₅) and an amine. rsc.org This method aligns with green chemistry principles by avoiding transition metals and harsh redox reagents. rsc.org

Other emerging strategies include:

Oxidative Coupling: New methods for constructing the S-N bond involve the catalytic oxidation of sulfur reagents (like sulfinic acid) and nitrogen reagents (amines). thieme-connect.com Copper-catalyzed systems have been developed for the oxidative coupling of a stable SO₂ surrogate, DABSO, with hydrazines and amines. thieme-connect.com

Electrochemical Synthesis: Electrochemical oxidative coupling of thiols and amines in flow cells presents a modern approach to forming the sulfonamide bond, offering high efficiency and control. rsc.org

Novel Catalytic Systems: Researchers are exploring various catalysts to improve efficiency and substrate scope. Systems like CuCl₂/Et₃N have been shown to be robust for synthesizing specialized sulfonamides under mild conditions. tandfonline.com The development of copper(I)-catalyzed radical hydrosulfamoylation of alkenes using a sulfamoyl radical strategy is another innovative route to access diverse sulfonamide structures. acs.org

| Synthetic Strategy | Key Reagents/Catalysts | Advantages | Reference |

| Photocatalytic Coupling | Aryl Triflates, NaI, K₂S₂O₅ | Transition-metal-free, sustainable, mild conditions, broad amine scope. | rsc.org |

| Oxidative Coupling | DABSO (SO₂ surrogate), Copper catalyst | Utilizes stable and safe sulfur source, good functional group tolerance. | thieme-connect.com |

| Electrochemical Oxidative Coupling | Thiols, Amines (in flow cells) | High efficiency, controlled reaction environment. | rsc.org |

| Copper-Catalyzed C-C Coupling | CuCl₂/Et₃N | Mild reaction conditions, high yields, atom-economy. | tandfonline.com |

| Radical Hydrosulfamoylation | Alkenes, Amine Carbonates, SOgen, Cu(I) | Novel and direct approach for synthesizing diverse sulfonamides. | acs.org |

Development of Advanced Analytical Methods for Environmental Monitoring and Trace Analysis

Given the widespread use of related chlorinated compounds and sulfonamides, it is crucial to develop highly sensitive and selective analytical methods for detecting this compound in environmental samples. Future research will focus on pushing the limits of detection to trace (ng/L) and ultra-trace levels and developing methods suitable for complex matrices like surface water, groundwater, and soil. usgs.govresearchgate.net

The combination of sophisticated sample preparation techniques with high-resolution instrumentation is key. Solid-Phase Extraction (SPE) is a widely used technique for isolating and pre-concentrating sulfonamides from water samples before analysis. researchgate.netacs.orgresearchgate.net Innovations in this area include Quaternary Ammonium (B1175870) Polymeric Ionic Liquid-based Effervescence-enhanced Dispersive Solid-Phase Extraction (QAP-EDSE), a rapid and environmentally benign method that integrates extraction and dispersion into a single step. researchgate.netrsc.org

For detection, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Tandem Mass Spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. usgs.govacs.orgresearchgate.net Emerging research in this field includes the development of novel ion trap scan modes for mass spectrometers, which can help identify class-specific fragments and improve detection limits, even in miniature mass spectrometers designed for on-site analysis. nih.govacs.org Another potential avenue is the development of specific immunoassays, such as an Enzyme-Linked Immunosorbent Assay (ELISA), which has been successfully evaluated for the related compound 2,4,5-trichlorophenol, offering a cost-effective tool for screening large numbers of samples. nih.gov

| Analytical Technique | Sample Preparation | Detection Limit (LOD) | Key Features & Advantages | Reference |

| LC-MS/MS | Solid-Phase Extraction (SPE) | Sub-microgram-per-liter (µg/L) | High sensitivity and specificity; allows for unequivocal identification. | usgs.govacs.org |

| LC-DAD | QAP-EDSE | 0.11–0.31 µg/L | Environmentally benign, time-saving, high recovery rates. | researchgate.netrsc.org |

| HPLC-Fluorescence | Microwave-Assisted Extraction (soil); SPE (water) | Low nanogram-per-liter (ng/L) for water; 1-6 ng/g for soil | High pre-concentration factors; suitable for both water and soil matrices. | researchgate.net |

| Miniature Ion Trap MS | Paper Spray Ionization | 0.5 ng absolute amount | Potential for rapid, on-site detection without extensive sample preparation. | nih.govacs.org |

| ELISA | Simple dilution/extraction | 0.07 µg/L (water); 0.26 µg/L (urine) | High-throughput screening; cost-effective (demonstrated for 2,4,5-TCP). | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4,5-Trichlorobenzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via sulfonation and chlorination of benzenesulfonamide derivatives. A three-step route starting from 2,4-dichlorophenol involves sulfonation, amidation, and selective chlorination. Optimization includes controlling chlorination temperature (70–90°C) to avoid over-chlorination and using catalytic agents like FeCl₃ to enhance regioselectivity . Yield improvements (≥75%) are achievable via solvent selection (e.g., dichloromethane for intermediate stability) and stepwise purification using column chromatography .

Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?

- Methodological Answer :

- X-ray crystallography : Resolves crystal structure and confirms substituent positions (e.g., Cl atoms at 2,4,5 positions) .

- NMR spectroscopy : ¹H and ¹³C NMR identify aromatic proton environments and sulfonamide functional groups.

- HPLC-MS : Quantifies purity (>98%) and detects trace byproducts (e.g., dichlorinated derivatives) .

- Melting point analysis : Consistent mp values (e.g., 178–183°C for analogous sulfonamides) validate crystallinity .

Q. How does the sodium salt form of this compound influence its solubility and reactivity in aqueous systems?

- Methodological Answer : Sodium salt formation (e.g., Sodium 2,4,5-Trichlorobenzenesulfonate, CAS 53423-65-7) enhances water solubility due to ionic dissociation. Solubility can be quantified via gravimetric analysis in buffered solutions (pH 7–9). Reactivity studies in aqueous media should monitor hydrolysis kinetics using UV-Vis spectroscopy, noting stability under neutral conditions but degradation in acidic/basic environments .

Advanced Research Questions

Q. How can researchers identify and mitigate synthetic byproducts during this compound production?

- Methodological Answer : Common byproducts include incomplete chlorination products (e.g., 2,4-dichlorobenzenesulfonamide) and sulfonic acid derivatives. GC-MS or LC-TOF identifies these impurities. Mitigation strategies include:

- Stepwise chlorination : Introduce Cl₂ gas incrementally at 70°C to minimize over-chlorination.

- Recrystallization : Use ethanol/water mixtures to isolate the target compound from polar byproducts .

Q. What environmental detection methods are suitable for tracing this compound in water systems?

- Methodological Answer : Adapt EPA Method 8151A (GC-ECD) for herbicide analysis . Sample preparation involves solid-phase extraction (SPE) with C18 cartridges. Limit of detection (LOD) can reach 0.1 µg/L via derivatization with diazomethane to enhance GC sensitivity. Cross-validate with HPLC-MS/MS to distinguish from structurally similar contaminants (e.g., 2,4,5-TP) .

Q. What computational approaches predict the bioactivity and toxicity of this compound derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial activity.

- Molecular docking : Simulate interactions with target enzymes (e.g., dihydropteroate synthase for sulfonamide antibiotics).

- QSAR models : Use datasets from analogs (e.g., chlorinated benzenesulfonamides) to predict toxicity endpoints (e.g., LC50) .

Q. How do photolytic and microbial degradation pathways of this compound vary under different environmental conditions?

- Methodological Answer :

- Photolysis : Expose to UV light (254 nm) in simulated sunlight; monitor degradation via LC-MS. Major products include 2,4-dichlorobenzenesulfonic acid (via dechlorination) .

- Biodegradation : Use soil slurry assays with Pseudomonas spp. Under aerobic conditions, degradation rates increase with pH 6–7 and 25–30°C. Track intermediate metabolites (e.g., chlorocatechols) using GC-MS .

Q. What structural modifications enhance the selectivity of this compound in targeting specific enzymes?

- Methodological Answer : Introduce substituents at the sulfonamide nitrogen (e.g., morpholine or trifluoromethyl groups) to modulate steric and electronic effects. For example, carbamate esters of 2-hydroxy-3,4,5-trichlorobenzenesulfonamide show enhanced herbicidal activity due to improved membrane permeability . Activity assays (e.g., enzyme inhibition IC50) validate selectivity against non-target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.